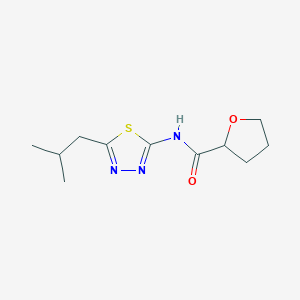

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide

CAS No.:

Cat. No.: VC15015375

Molecular Formula: C11H17N3O2S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O2S |

|---|---|

| Molecular Weight | 255.34 g/mol |

| IUPAC Name | N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |

| Standard InChI | InChI=1S/C11H17N3O2S/c1-7(2)6-9-13-14-11(17-9)12-10(15)8-4-3-5-16-8/h7-8H,3-6H2,1-2H3,(H,12,14,15) |

| Standard InChI Key | LCVCWUOETXLORX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2CCCO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features:

-

A 1,3,4-thiadiazole ring substituted with an isobutyl group at position 5.

-

A tetrahydrofuran-2-carboxamide group linked to the thiadiazole’s nitrogen at position 2.

The IUPAC name, N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide, reflects this arrangement. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃O₂S |

| Molecular Weight | 255.34 g/mol |

| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2CCCO2 |

| InChI Key | LCVCWUOETXLORX-UHFFFAOYSA-N |

The isobutyl group enhances lipophilicity, potentially improving membrane permeability, while the THF ring introduces conformational rigidity .

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~680 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: A molecular ion peak at m/z 255.34 and fragment ions at m/z 167 (THF-carboxamide) and m/z 88 (isobutyl-thiadiazole).

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves a two-step process:

Step 1: Formation of 5-Isobutyl-1,3,4-thiadiazol-2-amine

-

Condensation: Isobutyraldehyde reacts with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.

-

Cyclization: Oxidative cyclization using bromine or iodine yields the 5-isobutyl-1,3,4-thiadiazol-2-amine.

Step 2: Amide Coupling

-

Activation: Tetrahydrofuran-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

-

Coupling: The acyl chloride reacts with 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., triethylamine) to yield the final product .

Optimization Challenges

-

Yield: Reported yields range from 45% to 62%, limited by side reactions during cyclization.

-

Purity: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the compound from byproducts like N-acetyl derivatives .

Biological Activities and Mechanisms

Thiadiazole Pharmacophore

Thiadiazoles inhibit enzymes via metal coordination (e.g., zinc in matrix metalloproteinases) or hydrogen bonding with active-site residues . For example:

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis by binding to penicillin-binding proteins .

-

Anticancer Potential: Induction of apoptosis via caspase-3 activation observed in analogs .

Role of the Tetrahydrofuran Moiety

The THF ring may:

-

Enhance bioavailability by increasing water solubility via hydrogen bonding.

-

Stabilize binding conformations through ring puckering effects.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume